Nitroflurbiprofen

Description

Structure

3D Structure

Properties

IUPAC Name |

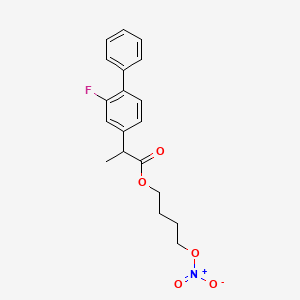

4-nitrooxybutyl 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWSRGHNJVLJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936005 | |

| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158836-71-6 | |

| Record name | Nitroflurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158836-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158836716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HCT-1026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ERI3E76F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitroflurbiprofen synthesis pathway

An In-depth Technical Guide to the Synthesis of Nitroflurbiprofen

Introduction

This compound, chemically known as 2-(2-fluoro-4'-nitrobiphenyl-4-yl)propanoic acid, is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. The introduction of a nitro group onto the biphenyl core can significantly alter the molecule's pharmacological profile, leading to novel therapeutic properties. This document provides a comprehensive technical overview of a plausible synthetic pathway for this compound, intended for researchers, chemists, and professionals in drug development. The synthesis leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The construction of the this compound biphenyl system is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the reaction of an aryl halide with an organoboron compound. For the synthesis of this compound, a key step is the coupling of a substituted phenylboronic acid with a halogenated phenylpropanoic acid derivative.

A logical and efficient pathway begins with commercially available starting materials, proceeding through several key transformations to yield the final product. The overall synthetic scheme is outlined below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed representations of the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid (Intermediate 1)

This procedure outlines the bromination of a phenylpropanoic acid derivative. Selective bromination is crucial for positioning the bromine atom correctly for the subsequent coupling reaction.

Methodology:

-

To a solution of 2-methyl-2-phenylpropanoic acid (1 equivalent) in water, add a solution of sodium carbonate (e.g., 20% in water) dropwise until a neutral pH (around 7) is achieved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add bromine (approximately 1 equivalent) to the cooled mixture while stirring vigorously. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid. A similar procedure can be adapted for 2-(3-fluorophenyl)propanoic acid.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-methyl-2-phenylpropanoic acid | [1][2] |

| Reagent | Bromine (Br₂) | [1][2] |

| Solvent | Water | [1][2] |

| Base | Sodium Carbonate (Na₂CO₃) | [1] |

| Temperature | Ambient, then cooled to <10°C | [2] |

| Purification | Recrystallization from hexanes | [1][2] |

| Yield | ~74% | [1] |

Step 2: Synthesis of 2-(2-Fluoro-4'-nitrobiphenyl-4-yl)propanoic acid (this compound)

This step is the core of the synthesis, forming the biphenyl structure via a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(4-bromo-3-fluorophenyl)propanoic acid (1 equivalent), (4-nitrophenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., 0.04-0.1 mol% Pd(OAc)₂ or Pd/C), and a base (e.g., 2-3 equivalents of K₂CO₃ or Cs₂CO₃).[3][4][5]

-

Add a suitable solvent system, such as a mixture of an organic solvent (e.g., Toluene, THF, or DMF) and water.[5]

-

De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to create an inert atmosphere.

-

Heat the reaction mixture to a temperature between 70°C and 100°C and stir overnight.[5][6]

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the mixture to room temperature and add water.

-

Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3 to precipitate the crude product.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain pure this compound.

| Parameter | Value/Condition | Reference |

| Aryl Halide | 2-(4-Bromo-3-fluorophenyl)propanoic acid | [7] |

| Boronic Acid | (4-Nitrophenyl)boronic acid | N/A |

| Catalyst | Palladium on Carbon (Pd/C) or Pd(OAc)₂ | [4][8] |

| Base | Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) | [5][9] |

| Solvent | Ethanol/Water or DMF/Water | [4][5] |

| Temperature | 70-100 °C | [5] |

| Atmosphere | Inert (Argon or Nitrogen) | [6] |

| Yield | Typically high for Suzuki couplings (>80%) | [6] |

Potential Biological Signaling Pathways

Flurbiprofen and its derivatives are known to interact with key inflammatory pathways. While the specific signaling cascade for this compound requires dedicated study, its mechanism is likely related to that of its parent compound and other nitro-NSAIDs.

Cyclooxygenase (COX) Inhibition Pathway

Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] By blocking these enzymes, flurbiprofen reduces prostaglandin synthesis, leading to its anti-inflammatory effects.[13] The S-enantiomer of flurbiprofen is primarily responsible for this COX inhibition.[13][14]

Caption: Potential inhibition of the COX pathway by this compound.

NF-κB Signaling Pathway Inhibition

Nitro-derivatives of NSAIDs have been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Some nitro-NSAIDs inhibit this pathway, potentially through S-nitrosylation of NF-κB subunits, which prevents DNA binding and reduces the inflammatory response.[15]

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Buy 2-(4-bromo-3-fluorophenyl)propanoic acid (EVT-6290491) | 916610-55-4 [evitachem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 10. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 11. jpp.krakow.pl [jpp.krakow.pl]

- 12. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]

Nitroflurbiprofen's Cyclooxygenase Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nitroflurbiprofen (HCT-1026) is a nitric oxide (NO)-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This modification is designed to mitigate the gastrointestinal toxicity associated with traditional NSAIDs, which is primarily caused by the inhibition of cyclooxygenase-1 (COX-1). This technical guide provides a detailed analysis of the cyclooxygenase inhibition profile of this compound, presenting available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Inhibition Data

By utilizing the known IC50 values of flurbiprofen for human recombinant COX-1 and COX-2, we can estimate the IC50 values for this compound. The following table summarizes the reported IC50 values for flurbiprofen and the extrapolated estimates for this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Flurbiprofen | 0.1 | 0.4 | 4 |

| This compound (Estimated) | 0.7 - 0.8 | 0.8 | ~1.0 - 1.14 |

Note: The estimated IC50 values for this compound are calculated based on the reported relative potencies. The Selectivity Index is a ratio of the IC50 values; a value close to 1 indicates a non-selective inhibitor, a value significantly greater than 1 indicates COX-2 selectivity, and a value significantly less than 1 indicates COX-1 selectivity.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition profiles typically involves two primary methodologies: in vitro enzyme assays using purified enzymes and cell-based assays, such as the human whole blood assay.

In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation:

- Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

- A stock solution of the substrate, arachidonic acid, is prepared in an appropriate solvent (e.g., ethanol).

2. Assay Procedure:

- The assay is typically conducted in a temperature-controlled reaction vessel containing a buffer (e.g., Tris-HCl) with necessary co-factors such as hematin and a reducing agent (e.g., glutathione).

- A known concentration of the test compound (this compound) or vehicle control is pre-incubated with the enzyme (COX-1 or COX-2) for a defined period.

- The reaction is initiated by the addition of arachidonic acid.

- The enzymatic reaction, which converts arachidonic acid to prostaglandin H2 (PGH2), is allowed to proceed for a specific time.

3. Detection and Quantification:

- The reaction is terminated by the addition of an acid.

- The amount of prostaglandin E2 (PGE2), a stable downstream product of PGH2, is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis:

- The percentage of inhibition at various concentrations of the test compound is calculated relative to the vehicle control.

- The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it measures the activity of the enzymes within their natural cellular environment.

1. Blood Collection and Preparation:

- Fresh human venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

2. COX-1 Inhibition Assay:

- Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

- COX-1 activity is stimulated by allowing the blood to clot, which induces the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.

- After a defined incubation period, the serum is separated by centrifugation.

- The concentration of TXB2 in the serum is measured by ELISA or LC-MS.

3. COX-2 Inhibition Assay:

- Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

- COX-2 is induced by stimulating the blood with an inflammatory agent, typically lipopolysaccharide (LPS).

- After an initial induction period, the production of PGE2 (a primary product of COX-2 in this system) is measured in the plasma after a further incubation period. The plasma is separated by centrifugation.

- PGE2 concentration is quantified by ELISA or LC-MS.

4. Data Analysis:

- The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

- IC50 values are determined as described for the in vitro enzyme assay.

Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for determining COX inhibition.

Caption: Cyclooxygenase Signaling Pathway and Inhibition by this compound.

Caption: Generalized Experimental Workflow for In Vitro COX Inhibition Assay.

The Genesis of Safer Anti-Inflammatories: A Technical Guide to Nitric Oxide-Donating NSAIDs

For Immediate Release

A new class of anti-inflammatory drugs, Nitric Oxide-Donating Nonsteroidal Anti-Inflammatory Drugs (NO-NSAIDs), represents a significant advancement in pain and inflammation management. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of these promising therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a New Class of NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications globally for treating pain, fever, and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] However, the use of traditional NSAIDs is often limited by their significant gastrointestinal (GI) side effects, including ulceration and bleeding.[2] This GI toxicity is largely attributed to the inhibition of the COX-1 isoform, which is responsible for producing prostaglandins that protect the gastric mucosa.[3]

To address this major drawback, a novel class of NSAIDs, known as COX-inhibiting nitric oxide donators (CINODs) or NO-NSAIDs, were developed in the 1990s.[4] The core concept behind NO-NSAIDs is the covalent attachment of a nitric oxide (NO)-releasing moiety to a conventional NSAID.[4] This design allows the drug to retain the anti-inflammatory properties of the parent NSAID while mitigating its gastrointestinal toxicity through the localized release of NO.[4] Nitric oxide is a key signaling molecule with cytoprotective effects in the gastric mucosa, including vasodilation and inhibition of leukocyte adhesion.[4]

The Dual Mechanism of Action: COX Inhibition and NO Donation

The pharmacological activity of NO-NSAIDs is a composite of two distinct mechanisms:

-

Cyclooxygenase (COX) Inhibition: The parent NSAID molecule within the NO-NSAID structure continues to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes.

-

Nitric Oxide (NO) Donation: The NO-releasing moiety counteracts the GI-damaging effects of COX inhibition. NO plays a crucial role in maintaining gastric mucosal integrity through several pathways.

The Cyclooxygenase (COX) Pathway

The primary mechanism of action of all NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

The Nitric Oxide Gastroprotective Signaling Pathway

The nitric oxide released from NO-NSAIDs activates soluble guanylate cyclase (sGC) in gastric mucosal cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[5][6] This signaling cascade results in several gastroprotective effects, including increased mucosal blood flow, enhanced mucus and bicarbonate secretion, and inhibition of inflammatory cell adhesion.

Quantitative Comparison of NO-NSAIDs and Parent NSAIDs

The key advantage of NO-NSAIDs lies in their improved safety profile without compromising efficacy. This is demonstrated by comparing their biological activities with their parent NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the 50% inhibitory concentrations (IC₅₀) for COX-1 and COX-2 for several NSAIDs. The data for their corresponding NO-derivatives often show a preservation of COX-2 inhibitory potency, which is responsible for the anti-inflammatory effect, while the impact on COX-1 can vary.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Aspirin | 3.57[1] | 29.3[1] |

| Diclofenac | 0.076[7] | 0.026[7] |

| Ibuprofen | 12[7] | 80[7] |

| Naproxen | ~5.6 (time-dependent)[5] | ~0.18 (time-dependent)[5] |

Note: Direct comparative IC₅₀ values for NO-NSAIDs are not consistently reported in a standardized format across the literature. However, studies on compounds like nitrofenac (NO-diclofenac) show similar inhibitory effects on prostaglandin E₂ synthesis as the parent drug, implying comparable COX inhibition.[8]

In Vivo Gastrointestinal Toxicity

The most significant advantage of NO-NSAIDs is their reduced ulcerogenic potential. This is typically assessed in animal models by measuring the ulcer index after drug administration.

| Compound | Dose (mg/kg) | Ulcer Index (mm²) | Reference |

| Ibuprofen | - | 9.5 ± 1.43 | [9] |

| Diclofenac | 10 | Severe gastric ulcers | [10] |

| Aspirin | 100 | Significant ulcer formation | [2] |

| Naproxen | - | Significant gastric and intestinal damage | [11] |

| NO-Naproxen (Naproxcinod) | Equimolar to Naproxen | Negligible damage | [11] |

| NO-Diclofenac (Nitrofenac) | 10-40 | Significantly less than Diclofenac | [8] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of NO-NSAIDs are crucial for their therapeutic effect. After administration, NO-NSAIDs are metabolized to release the parent NSAID and the NO-donating moiety.

| Compound | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Aspirin (in rats) | ~25 (at 100 mg/kg) | ~0.17 | - | ~0.06 | [12][13] |

| Naproxen (in rats) | - | - | - | ~10 | [14] |

| NO-Aspirin (in rats) | Not detected (rapidly metabolized) | - | - | - | [4] |

| Naproxcinod (in rats) | - | - | - | - | [15] |

Note: Pharmacokinetic data can vary significantly based on the formulation and animal model. For NO-NSAIDs, the focus is often on the plasma levels of the released parent NSAID.[4]

Experimental Protocols for NO-NSAID Development

The discovery and development of NO-NSAIDs follow a structured preclinical evaluation process.

References

- 1. NO-NSAIDs. Part 3: nitric oxide-releasing prodrugs of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcmph.com [ijcmph.com]

- 3. COX-2 inhibitors vs. NSAIDs in gastrointestinal damage and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic study of NO-donating aspirin in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. | BioWorld [bioworld.com]

- 8. A diclofenac derivative without ulcerogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. if-pan.krakow.pl [if-pan.krakow.pl]

- 10. Evaluation of gastric tolerability for long-term use of diclofenac and celecoxib in male albino rats and potential gastroprotective benefits of royal jelly: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]

- 12. The pharmacokinetics of aspirin in rats and the effect of buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. wjpmr.com [wjpmr.com]

- 15. Simultaneous quantification of naproxcinod and its active metabolite naproxen in rat plasma using LC-MS/MS: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

Pharmacokinetics of Nitroflurbiprofen in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroflurbiprofen (HCT1026), a nitrooxybutyl ester of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, represents a novel class of compounds designed to deliver the therapeutic benefits of traditional NSAIDs while mitigating their gastrointestinal side effects. This is achieved through the release of nitric oxide (NO), a molecule with known cytoprotective effects in the gastric mucosa. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for its development and translation into clinical applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, focusing on data from rodent models.

Core Concept: A Prodrug Strategy

Preclinical studies have consistently demonstrated that this compound functions as a prodrug. Following administration, it undergoes rapid and extensive presystemic metabolism, primarily through esterase-mediated hydrolysis. This results in the release of its active metabolite, flurbiprofen, and a nitric oxide-donating moiety. Consequently, this compound itself is typically undetectable in the systemic circulation and target tissues like the brain.[1][2] The pharmacokinetic analysis, therefore, focuses on the appearance and fate of its principal metabolite, flurbiprofen.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the active metabolite, flurbiprofen, following the administration of this compound in preclinical rat models. Due to its rapid conversion, pharmacokinetic parameters for the parent this compound are not available as it is generally below the limit of detection in plasma and brain tissue.[1]

Table 1: Pharmacokinetics of Flurbiprofen Metabolite after Oral Administration of this compound in Rats

| Parameter | Value | Species/Strain | Dosage of this compound | Analytical Method | Reference |

| Cmax (Flurbiprofen) | Not explicitly stated, but measurable levels detected | Male F344 Rats | 15 mg/kg | HPLC-UV | [1] |

| Tmax (Flurbiprofen) | Not explicitly stated | Male F344 Rats | 15 mg/kg | HPLC-UV | [1] |

| Detectable Levels | Flurbiprofen was the only metabolite at measurable levels | Male F344 Rats | 15 mg/kg (oral) and 100 mg/kg (i.p.) | HPLC-UV, LC-MS | [1] |

| Parent Compound | Below limit of detection at all observation times | Male F344 Rats | 15 mg/kg (oral) and 100 mg/kg (i.p.) | HPLC-UV, LC-MS | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of the key experimental protocols employed in the preclinical assessment of this compound.

Animal Models and Drug Administration

-

Species: Male F344 rats and Sprague-Dawley rats have been utilized in pharmacokinetic and pharmacodynamic studies.

-

Administration Routes: Oral (p.o.) and intraperitoneal (i.p.) routes have been employed.

-

Dosages: A range of doses has been investigated, including 15 mg/kg (p.o.) and 3-30 mg/kg (i.p.) for pharmacokinetic and pharmacodynamic assessments, and up to 100 mg/kg (i.p.) to confirm the absence of the parent compound in circulation.[1][3]

Sample Collection and Processing

-

Biological Matrices: Blood (for plasma) and brain tissue are the primary matrices collected for analysis.

-

Collection Time Points: Samples are collected at various times post-administration to characterize the concentration-time profile of the metabolites.

-

Processing: Blood is processed to obtain plasma. Brain tissue is homogenized to facilitate extraction of the analytes.

Bioanalytical Methodology: HPLC and LC-MS

The quantification of this compound and its metabolite, flurbiprofen, in biological matrices is performed using validated high-performance liquid chromatography (HPLC) with ultraviolet-diode array detection (UV-DAD) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Instrumentation: A typical setup includes an HPLC system coupled with a UV-DAD detector or a mass spectrometer.

-

Chromatography:

-

Column: A C18 column is commonly used for the separation of flurbiprofen.

-

Mobile Phase: A gradient elution with a mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium formate) is often employed.

-

-

Detection:

-

HPLC-UV: Detection is performed at a specific wavelength suitable for flurbiprofen. The limit of quantification (LOQ) has been reported to be 0.13 nmoles/ml in plasma and 0.3 nmoles/g in brain tissue.[1]

-

LC-MS: Mass spectrometry is used for structural confirmation and sensitive quantification. Analytes are monitored in either negative or positive ion mode, with collision-induced dissociation (CID) for fragment ion analysis.[1]

-

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound into its active components and their subsequent molecular targets.

Caption: Metabolic pathway of this compound.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

This diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: Preclinical pharmacokinetic workflow.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to flurbiprofen and a nitric oxide-releasing moiety. The parent compound is not detected in the systemic circulation of rat models, highlighting its role as a prodrug. Pharmacokinetic studies, therefore, focus on the quantification of the active flurbiprofen metabolite. The methodologies employed for these assessments are robust, utilizing sensitive analytical techniques such as HPLC and LC-MS. The dual mechanism of action, involving COX inhibition by flurbiprofen and the cytoprotective effects of NO, underscores the therapeutic potential of this compound. Further research should continue to explore the tissue-specific distribution and metabolism of the nitric oxide-donating component to fully elucidate its pharmacodynamic effects.

References

- 1. Metabolic profile of NO-flurbiprofen (HCT1026) in rat brain and plasma: a LC-MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects and metabolic fate of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide-releasing flurbiprofen reduces formation of proinflammatory hydrogen sulfide in lipopolysaccharide-treated rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Effects of Nitroflurbiprofen on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroflurbiprofen, the nitroxybutyl ester of flurbiprofen, represents a class of nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NSAIDs).[1] This modification was engineered to mitigate the significant gastrointestinal side effects associated with long-term use of conventional NSAIDs like flurbiprofen, while retaining or enhancing its therapeutic activities.[1][2] In vitro studies have revealed that this compound exerts a range of effects on various cell lines, often distinct from its parent compound. Its mechanisms of action involve the modulation of key cellular processes including inflammation, cell proliferation, and apoptosis. This document provides an in-depth technical overview of the documented in vitro effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical cellular pathways and workflows.

Core Mechanisms of Action

This compound's in vitro activity is multifaceted, primarily revolving around its ability to inhibit the NF-κB pathway, modulate apoptosis, and control inflammatory markers.

Inhibition of the NF-κB Pathway

A primary mechanism of this compound is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, which is crucial in regulating immune and inflammatory responses, as well as cell proliferation and apoptosis.[3] In L929 mouse fibroblast cells, this compound at a concentration of 100 µM was shown to inhibit NF-κB activity, an effect not observed with the parent compound, flurbiprofen.[3] This inhibition is significant as the NF-κB pathway is a key regulator of genes involved in inflammation and cell survival.[3][4]

Modulation of Apoptosis and Cell Proliferation

The effect of this compound on apoptosis is highly cell-type specific and contrasts sharply with flurbiprofen.

-

Anti-Apoptotic Effects: In cultured guinea-pig gastric mucous cells, this compound actively inhibits basal apoptosis.[2][5] This is demonstrated by a significant decrease in caspase 3-like activity.[2][5] This anti-apoptotic property may contribute to its improved gastrointestinal safety profile compared to flurbiprofen, which induces apoptosis in the same cells.[2]

-

Antiproliferative Effects: In L929 cells, this compound's inhibition of cell growth is not due to the induction of apoptosis but rather a retardation of all phases of the cell cycle.[3]

Anti-Inflammatory Effects

This compound retains the potent anti-inflammatory properties of its parent drug while also exhibiting unique modulatory effects.

-

Prostaglandin Synthesis: It is as potent as flurbiprofen in preventing prostaglandin E2 (PGE2) synthesis in lipopolysaccharide-activated rat microglial cultures.[1] Flurbiprofen itself is a powerful inhibitor of prostaglandin synthesis.[6]

-

Nitric Oxide Synthase (iNOS) Expression: The effect on iNOS is cell-dependent. In rat neutrophils, this compound inhibits the induction of iNOS caused by lipopolysaccharide, an effect attributed to the release of NO.[7][8] Conversely, in activated rat microglia, it was found to enhance the expression of iNOS.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound and its parent compound, flurbiprofen.

Table 1: Effects of this compound on Apoptosis and Cell Viability

| Cell Line | Compound | Concentration | Effect | Reference |

|---|---|---|---|---|

| Guinea-pig gastric mucous cells (attached) | Flurbiprofen | 500 µM | +257% increase in caspase 3-like activity | [2][5] |

| Guinea-pig gastric mucous cells (attached) | This compound | 500 µM | -71% decrease in basal caspase 3-like activity | [2][5] |

| Guinea-pig gastric mucous cells (detached) | This compound | 500 µM | -55% decrease in caspase 3-like activity | [2] |

| L929 mouse fibroblast cells | This compound | 100 µM | Inhibition of cell growth (cell cycle retardation) | [3] |

| L929 mouse fibroblast cells | Flurbiprofen | 100 µM | Inactive on cell growth |[3] |

Table 2: Anti-inflammatory Effects of this compound

| Cell Line / System | Assay | Compound | Concentration | Result | Reference |

|---|---|---|---|---|---|

| L929 mouse fibroblast cells | NF-κB Activity | This compound | 100 µM | Inhibits NF-κB activity | [3] |

| L929 mouse fibroblast cells | NF-κB Activity | Flurbiprofen | 100 µM | Inactive | [3] |

| Activated rat microglia | PGE2 Synthesis | This compound | Not specified | Potent prevention of synthesis (equal to flurbiprofen) | [1] |

| Rat neutrophils | iNOS Induction | This compound | Not specified | Inhibited iNOS induction | [7] |

| Rat neutrophils | iNOS Induction | Flurbiprofen | Not specified | No effect | [7] |

| Activated rat microglia | iNOS Expression | This compound | Not specified | Enhanced iNOS expression | [1] |

| Hepatic stellate cells | Cell Contraction | this compound | Not specified | Decreased contraction (more than flurbiprofen) |[9] |

Key Experimental Protocols

NF-κB Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is based on the methodology used to determine NF-κB inhibition in L929 cells.[3]

-

Cell Culture and Treatment: L929 cells are cultured in appropriate media. Cells are pre-treated with this compound (e.g., 100 µM) or vehicle for a specified time (e.g., 30 minutes).

-

Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α, for a short period (e.g., 15 minutes) to induce NF-κB activation.

-

Nuclear Extract Preparation: Nuclei are isolated from the cells by hypotonic lysis followed by centrifugation. Nuclear proteins are then extracted using a high-salt buffer. Protein concentration is determined using a standard assay (e.g., Bradford).

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

Electrophoresis: The protein-DNA complexes are resolved from the free probe on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphor screen to visualize the bands corresponding to the NF-κB-DNA complex. A reduction in band intensity in the this compound-treated lane compared to the stimulated control indicates inhibition.

Caspase 3-Like Activity Assay

This protocol is adapted from the study on guinea-pig gastric mucous cells.[2][5]

-

Cell Culture and Treatment: Gastric mucous cells are cultured. They are treated with various concentrations of this compound or flurbiprofen (e.g., up to 500 µM) for 24 hours. Both attached and spontaneously detached cells are collected.

-

Cell Lysis: Cells are washed and lysed in a buffer to release cytosolic proteins, including caspases.

-

Fluorometric Assay: The cell lysate is incubated with a specific fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

-

Measurement: Cleavage of the substrate by active caspase-3 releases the fluorescent group (AMC), which is measured using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 380/460 nm).

-

Data Analysis: The rate of fluorescence increase is proportional to the caspase-3 activity. Activity is typically normalized to the total protein concentration of the lysate and expressed as a percentage of the control (untreated cells).

Prostaglandin E2 (PGE2) Synthesis Assay

This protocol is based on the methodology used in activated rat microglia.[1]

-

Cell Culture: Primary rat microglial cells are cultured.

-

Activation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production. Concurrently, cells are treated with this compound, flurbiprofen, or vehicle.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The amount of PGE2 produced in the drug-treated samples is compared to the LPS-stimulated control to determine the percentage of inhibition.

Visualizations: Pathways and Workflows

References

- 1. Differential effects of the nonsteroidal antiinflammatory drug flurbiprofen and its nitric oxide-releasing derivative, this compound, on prostaglandin E(2), interleukin-1beta, and nitric oxide synthesis by activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a new non-steroidal anti-inflammatory drug, this compound, on the expression of inducible nitric oxide synthase in rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of a new non-steroidal anti-inflammatory drug, this compound, on the expression of inducible nitric oxide synthase in rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a nitric oxide-releasing cyclooxygenase inhibitor, improves cirrhotic portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Thioacetamide-Induced Cirrhosis Model and the Therapeutic Potential of Nitroflurbiprofen

Introduction

Thioacetamide (TAA) is a potent hepatotoxin widely utilized in experimental research to induce liver injury that closely mimics the pathological progression of human liver fibrosis and cirrhosis.[1][2] The bioactivation of TAA by cytochrome P450 enzymes, particularly CYP2E1, produces reactive metabolites that trigger oxidative stress and lead to centrilobular necrosis.[1][2][3] Chronic administration of TAA results in a sustained inflammatory response, the activation of hepatic stellate cells (HSCs), and excessive deposition of extracellular matrix (ECM), culminating in the development of liver fibrosis and cirrhosis.[2] This model is highly reproducible and serves as an ideal platform for evaluating the efficacy of potential antifibrotic therapeutic agents.[2]

Nitroflurbiprofen (HCT-1026) is a nitric oxide (NO)-donating derivative of the cyclooxygenase (COX) inhibitor flurbiprofen.[4][5] Its dual mechanism of action offers a promising therapeutic strategy for liver cirrhosis. By inhibiting COX, it can reduce the production of pro-inflammatory prostaglandins, while the donation of NO promotes vasodilation, which can help alleviate the portal hypertension characteristic of cirrhosis.[4] Furthermore, NO has been shown to play a role in modulating HSC contraction and activity.[4] This document provides detailed protocols for inducing liver cirrhosis in rats using TAA and for evaluating the therapeutic effects of this compound.

Key Pathophysiological Pathways

1. Thioacetamide-Induced Hepatotoxicity

TAA-induced liver injury begins with its metabolic activation in hepatocytes, leading to a cascade of events that cause cellular damage and initiate an inflammatory response.

Caption: Pathway of Thioacetamide (TAA) bioactivation and initial liver injury.

2. Hepatic Fibrogenesis Signaling

Chronic liver injury activates hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. The Transforming Growth-Factor Beta (TGF-β) signaling pathway is a critical driver of this process, leading to excessive collagen deposition.

Caption: TGF-β/SMAD signaling cascade in hepatic stellate cell (HSC) activation.

3. Proposed Mechanism of Action for this compound

This compound is hypothesized to ameliorate liver cirrhosis through a dual mechanism involving cyclooxygenase (COX) inhibition and nitric oxide (NO) donation.

References

- 1. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. This compound, a nitric oxide-releasing cyclooxygenase inhibitor, improves cirrhotic portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nitrosylated flurbiprofen derivative HCT1026 inhibits cytokine-induced signalling through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating Nitroflurbiprofen in LPS-Activated Microglial Cultures

This application note provides a comprehensive guide for researchers studying the effects of Nitroflurbiprofen on lipopolysaccharide (LPS)-activated microglial cells. It includes detailed protocols for cell culture, activation, and subsequent analysis of inflammatory markers, along with an overview of the key signaling pathways involved.

1. Introduction

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of various neurodegenerative diseases.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory phenotype characterized by the release of cytokines, nitric oxide (NO), and prostaglandins.[1][2][3] This activation is largely mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[1][4]

This compound (NO-flurbiprofen) is a nitric oxide-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1][5] This modification is designed to reduce the gastrointestinal side effects associated with traditional NSAIDs while retaining anti-inflammatory properties.[5] This document outlines the principles and protocols for utilizing LPS-activated microglial cultures as an in vitro model to investigate the anti-inflammatory efficacy of this compound.

2. Principles and Mechanisms

LPS binds to TLR4 on the microglial cell surface, initiating a downstream signaling cascade that prominently involves the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6][7] This leads to the upregulation and release of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][8]

This compound and its derivatives are known to counteract this inflammatory response. The parent compound, flurbiprofen, inhibits COX enzymes, thereby reducing the synthesis of Prostaglandin E2 (PGE2).[5] this compound retains this ability and may possess additional mechanisms of action, such as the modulation of the NF-κB pathway and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which helps control microglial functions.[5][9][10]

Signaling Pathway of LPS-Induced Microglial Activation and this compound Intervention

3. Experimental Workflow

The general workflow for studying the effects of this compound involves culturing microglial cells, pre-treating them with the compound, stimulating them with LPS, and then analyzing the cell culture supernatant and cell viability.

Experimental Workflow Diagram

4. Data Presentation

Quantitative data should be organized to clearly present the effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Markers in LPS-Activated Microglia

| Marker | Method | Vehicle + LPS (Control) | This compound + LPS | Expected Outcome | Citation |

| Prostaglandin E2 (PGE2) | ELISA | High | Significantly Reduced | Potent inhibition | [1][5] |

| Nitric Oxide (NO) | Griess Assay | High | Reduced | Transient reduction observed with derivatives | [9] |

| TNF-α | ELISA | High | Reduced | Transient reduction observed with derivatives | [9] |

| IL-1β | ELISA | High | Reduced | Moderate reduction, similar to parent compound | [1][5] |

| IL-6 | ELISA | High | Reduced | General anti-inflammatory effect | [7] |

| Cell Viability | MTT Assay | ~100% | No significant change | Low cytotoxicity expected | [10][11] |

5. Detailed Experimental Protocols

5.1. Microglial Cell Culture and Treatment

This protocol is based on the use of the BV-2 murine microglial cell line.

-

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

DMSO (vehicle)

-

96-well and 24-well tissue culture plates

-

-

Procedure:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[3]

-

Seed the cells into 96-well plates (for MTT and Griess assays) or 24-well plates (for ELISA) at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

-

Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid vehicle-induced toxicity.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[2] Include a non-stimulated control group (vehicle only) and an LPS-only control group.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.[11]

-

5.2. Nitric Oxide (NO) Determination (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and oxidized product of NO.[12]

-

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.[13]

-

Sodium Nitrite (NaNO₂) standard solution

-

Culture supernatant from treated cells

-

96-well plate

-

-

Procedure:

-

Prepare a standard curve of NaNO₂ (0-100 µM) in fresh culture medium.

-

After incubation, carefully collect 50 µL of supernatant from each well of the cell culture plate and transfer to a new 96-well plate.[12]

-

Add 50 µL of the freshly prepared Griess Reagent to each well containing supernatant or standard.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.[13]

-

Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve.

-

5.3. Cytokine Analysis (ELISA)

This protocol outlines the general steps for measuring TNF-α, IL-1β, or IL-6.

-

Materials:

-

Commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

Culture supernatant from treated cells

-

Wash buffer and other reagents provided in the kit

-

-

Procedure:

-

Collect the culture supernatant after the 24-hour incubation period. Centrifuge to remove any cell debris.[9]

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

-

Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.[9]

-

Measure the absorbance at the wavelength specified in the kit protocol.

-

Calculate the cytokine concentrations in the samples based on the standard curve. Data is often expressed in pg/mL.[9]

-

5.4. Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10]

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

PBS (Phosphate-Buffered Saline)

-

-

Procedure:

-

After the 24-hour treatment period, carefully remove the culture medium from the 96-well plate.

-

Add 100 µL of fresh medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Mix gently on a plate shaker for 10 minutes to ensure complete solubilization.[10]

-

Read the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells.

-

References

- 1. Differential effects of the nonsteroidal antiinflammatory drug flurbiprofen and its nitric oxide-releasing derivative, this compound, on prostaglandin E(2), interleukin-1beta, and nitric oxide synthesis by activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic regulation of microglial functions by the non-steroidal anti-inflammatory drug NCX 2216: implications for chronic treatments of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nitrosylated flurbiprofen derivative HCT1026 inhibits cytokine-induced signalling through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microglial activation and TNFα production mediate altered CNS excitability following peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-TNFα and Anti-IL-1β Monoclonal Antibodies Preserve BV-2 Microglial Homeostasis Under Hypoxia by Mitigating Inflammatory Reactivity and ATF4/MAPK-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Thromboxane B2 Levels in Nitroflurbiprofen Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring thromboxane B2 (TXB2) levels in experiments involving Nitroflurbiprofen. This document includes an overview of this compound, the significance of TXB2 as a biomarker, detailed experimental protocols for TXB2 measurement, and a summary of relevant data.

Introduction to this compound and Thromboxane B2

This compound (HCT-1026) is a nitric oxide (NO)-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1] Like its parent compound, this compound is a cyclooxygenase (COX) inhibitor.[1] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into various prostanoids, including thromboxane A2 (TXA2).[2][3] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[4] However, TXA2 is highly unstable, with a half-life of about 30 seconds.[4] It is rapidly hydrolyzed to the stable and biologically inactive metabolite, thromboxane B2 (TXB2).[5] Therefore, TXB2 levels are measured as a reliable indicator of TXA2 production and, consequently, COX activity.[6]

This compound's dual mechanism of action, combining COX inhibition with the release of nitric oxide, makes it a compound of interest. Nitric oxide itself has anti-platelet properties, further contributing to the overall antithrombotic effect.[7][8] Studies have shown that this compound is more potent than flurbiprofen at inhibiting collagen-induced platelet aggregation.[1]

Significance of Measuring Thromboxane B2

Measuring TXB2 levels is a critical method for assessing the pharmacodynamic effect of COX inhibitors like this compound. By quantifying the reduction in TXB2 production in biological samples such as serum, plasma, or cell culture supernatants, researchers can:

-

Determine the potency and efficacy of this compound as a COX inhibitor.

-

Establish dose-response relationships.

-

Compare the activity of this compound to its parent compound, flurbiprofen, and other NSAIDs.

-

Monitor the on-target effects of the drug in preclinical and clinical studies.

Data on Flurbiprofen's Effect on Platelet Aggregation

| Compound | Assay | Endpoint | IC50 / Inhibitory Concentration | Reference |

| Flurbiprofen | Arachidonic Acid-Induced Platelet Aggregation | Platelet Aggregation | 6.39 ± 0.51 μM | [9] |

| Flurbiprofen | Arachidonate-induced ex vivo platelet aggregation | Aggregation Inhibition | ~0.2 µg/mL | [5] |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits the production of thromboxane B2.

Caption: this compound inhibits COX-1/2 and releases NO to reduce TXB2 and platelet aggregation.

Experimental Protocol: Measurement of Thromboxane B2 by Competitive ELISA

This protocol outlines the steps for quantifying TXB2 levels in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials

-

TXB2 ELISA Kit (commercially available from various suppliers)

-

Biological sample (serum, plasma, cell culture supernatant)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and tips

-

Deionized water

-

Wash buffer (usually provided in the kit)

-

Stop solution (usually provided in the kit)

Sample Preparation

-

Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 2 hours. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.

-

Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and store at -80°C until use.

-

Cell Culture Supernatant: Collect the cell culture medium and centrifuge at 1000 x g for 15 minutes to remove any cells or debris. The supernatant can be used directly or stored at -80°C.

Assay Procedure (Example)

Note: This is a general procedure. Always refer to the specific instructions provided with your ELISA kit.

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This may involve diluting buffers and preparing a standard curve of known TXB2 concentrations.

-

Plate Setup: Determine the number of wells required for your standards, samples, and controls. It is recommended to run all samples and standards in duplicate or triplicate.

-

Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.

-

Addition of HRP-Conjugated TXB2: Add 50 µL of the horseradish peroxidase (HRP)-conjugated TXB2 solution to each well.

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature). During this incubation, the TXB2 in the sample will compete with the HRP-conjugated TXB2 for binding to the antibody.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer. This removes any unbound reagents.

-

Substrate Addition: Add 100 µL of the TMB substrate solution to each well.

-

Incubation and Color Development: Incubate the plate in the dark for the time specified in the kit manual (e.g., 15-30 minutes at room temperature). A blue color will develop.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the average absorbance for each set of standards and samples. Create a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TXB2 in your samples by interpolating from the standard curve. The concentration of TXB2 is inversely proportional to the absorbance.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical experiment to measure the effect of this compound on TXB2 levels.

Caption: Workflow for measuring this compound's effect on TXB2 levels.

Logical Relationship Diagram

This diagram illustrates the logical flow from the administration of this compound to the observed biological effect and its measurement.

Caption: Logical flow from this compound administration to TXB2 measurement.

References

- 1. This compound, a nitric oxide-releasing cyclooxygenase inhibitor, improves cirrhotic portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of platelet inhibition by nitric oxide: In vivo phosphorylation of thromboxane receptor by cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCT-116 colorectal cancer cells secrete chemokines which induce chemoattraction and intracellular calcium mobilization in NK92 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationships between thromboxane production, platelet aggregability, and serum concentrations of ibuprofen or flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased NFk-B activity in HCT116 colorectal cancer cell line harboring TLR4 Asp299Gly variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide released from activated platelets inhibits platelet recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelets and Cardioprotection: The Role of Nitric Oxide and Carbon Oxide [mdpi.com]

- 9. Differences in the in vitro antiplatelet effect of dexibuprofen, ibuprofen, and flurbiprofen in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Prostaglandin E2 Assay for Determining the COX-2 Inhibitory Activity of Nitroflurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the cyclooxygenase-2 (COX-2) inhibitory activity of Nitroflurbiprofen (also known as HCT-1026) using a Prostaglandin E2 (PGE2) immunoassay. This compound is a nitric oxide (NO)-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1] Like its parent compound, this compound is an inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins.[1] This protocol describes a cell-based assay using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to induce COX-2 expression and subsequent PGE2 production. The inhibitory effect of this compound is quantified by measuring the reduction in PGE2 levels in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a reliable and reproducible tool for characterizing the pharmacological activity of this compound and similar compounds.

Introduction

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are associated with the inhibition of COX-1.[4]

This compound is a promising anti-inflammatory agent that combines the COX-inhibitory properties of flurbiprofen with the vasodilatory and cytoprotective effects of nitric oxide.[1] To characterize its specific activity against COX-2, a robust and sensitive assay is required. The measurement of PGE2, a major product of the COX-2 pathway in inflammatory cells, serves as a direct indicator of enzyme activity.[3] This application note details a cell-based PGE2 assay to determine the half-maximal inhibitory concentration (IC50) of this compound for COX-2.

Signaling Pathway

The following diagram illustrates the signaling pathway leading to PGE2 production and the mechanism of action of this compound.

Experimental Workflow

The overall experimental workflow for determining the COX-2 inhibitory activity of this compound is depicted below.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Differential Effects of Nitroflurbiprofen and Flurbiprofen on Apoptosis in Cultured Guinea-Pig Gastric Mucous Cells

Introduction Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their anti-inflammatory, analgesic, and antipyretic properties. However, their use is often associated with gastrointestinal toxicity, including gastric mucosal damage.[1] A primary mechanism of this damage is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of protective prostaglandins.[2][3] Furthermore, some NSAIDs can directly induce apoptosis (programmed cell death) in gastric epithelial cells, contributing to mucosal atrophy.[4][5]

To mitigate this gastrointestinal toxicity, a new class of drugs known as nitric oxide (NO)-donating NSAIDs has been developed.[4][6] Nitroflurbiprofen (NO-flurbiprofen) is one such compound, a nitroxybutyl ester of flurbiprofen.[4][7] This modification allows for the release of nitric oxide, which is believed to have protective effects on the gastric mucosa, including enhancing mucus secretion and maintaining blood flow.[8][9]

This document provides detailed protocols and data derived from studies on primary cultures of guinea-pig gastric mucous cells. These cells serve as a valuable in vitro model for investigating the cellular mechanisms of NSAID-induced gastropathy and the protective effects of NO-donating compounds.[10] The findings demonstrate that while flurbiprofen induces apoptosis in these cells, this compound exhibits an opposing, anti-apoptotic effect, highlighting a key mechanism for its improved gastrointestinal safety profile.[4][7]

Data Presentation

The following tables summarize the quantitative data on the effects of Flurbiprofen and this compound on apoptotic activity in cultured guinea-pig gastric mucous cells after 24 hours of incubation.

Table 1: Effect of Flurbiprofen on Caspase 3-Like Activity

| Cell State | Flurbiprofen Concentration | Mean Change in Caspase 3-Like Activity (%) |

| Attached Cells | 250 µM | +150% (approx.) |

| Attached Cells | 500 µM | +257% |

| Detached Cells | 250 µM | No significant change |

| Detached Cells | 500 µM | No significant change |

| Data sourced from studies on guinea-pig gastric epithelial cells.[4][7] |

Table 2: Effect of this compound on Caspase 3-Like Activity

| Cell State | This compound Concentration | Mean Change in Caspase 3-Like Activity (%) |

| Attached Cells | 100 µM | -50% (approx.) |

| Attached Cells | 500 µM | -71% |

| Detached Cells | 100 µM | -40% (approx.) |

| Detached Cells | 500 µM | -55% |

| Data sourced from studies on guinea-pig gastric epithelial cells.[4][7] |

Experimental Protocols

Protocol 1: Primary Culture of Guinea-Pig Gastric Mucous Cells

This protocol describes a method for establishing confluent primary cultured monolayers of guinea pig gastric mucous cells.[11]

Materials:

-

Male Dunkin-Hartley guinea-pigs (200–300 g)[4]

-

RPMI 1640 medium

-

Fetal calf serum (FCS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

Amphotericin B

-

Percoll density gradient

-

Fibronectin-coated plastic culture dishes[11]

-

Collagenase, Pronase, and DNase

Procedure:

-

Isolation of Gastric Glands: Euthanize guinea pigs and aseptically remove the stomach. Open the stomach along the lesser curvature and wash the mucosal surface with sterile saline.

-

Enzymatic Digestion: Separate the gastric mucosa from the underlying muscle layers. Mince the mucosa and incubate with a digestive enzyme solution (e.g., containing collagenase and pronase) to release gastric glands.

-

Cell Enrichment: Isolate and enrich the mucous cells from the digest using a one-step Percoll density gradient.[11]

-

Cell Plating: Resuspend the enriched mucous cells in RPMI 1640 medium supplemented with 10% FCS, antibiotics, and amphotericin B. Plate the cells onto fibronectin-coated culture dishes.[11]

-

Culturing: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. The cells should attach, proliferate, and form a confluent monolayer within approximately 3 days.[11]

-

Maintenance: Change the culture medium every 2-3 days. Monolayers can be maintained for over 2 weeks.[11]

Protocol 2: Assessment of Apoptosis via Caspase 3-Like Activity Assay

This protocol measures the activity of caspase 3 and related proteases, key executioners of apoptosis.[4]

Materials:

-

Cultured guinea-pig gastric mucous cells (both attached and spontaneously detached)

-

Flurbiprofen and this compound

-

Cell lysis buffer

-

Fluorogenic caspase 3 substrate (e.g., Ac-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin)

-

Protein assay kit (e.g., BCA or Bradford)

-

Fluorometer

Procedure:

-

Cell Treatment: Incubate the cultured cells with varying concentrations of Flurbiprofen or this compound for a specified period (e.g., 6 to 24 hours).[4][7]

-

Cell Harvesting:

-

Detached Cells: Collect the culture medium containing spontaneously detached cells and centrifuge to pellet the cells.

-

Attached Cells: Wash the monolayer with PBS and then lyse the cells directly in the dish.

-

-

Lysate Preparation: Resuspend the cell pellets (from detached cells) in lysis buffer. Prepare lysates from the attached cells.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay kit.

-

Caspase Assay:

-

Add an aliquot of cell lysate to a reaction buffer containing the fluorogenic caspase 3 substrate.

-

Incubate at 37°C for a defined time (e.g., 60 minutes).

-

Measure the fluorescence of the released fluorophore (e.g., 7-amido-4-methylcoumarin) using a fluorometer.

-

-

Data Analysis: Express the caspase 3-like activity relative to the protein concentration of the lysate (e.g., pmol min⁻¹ mg protein⁻¹). Calculate the percentage change in activity compared to untreated control cells.[4]

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow from cell culture to apoptosis analysis.

Caption: Opposing effects of Flurbiprofen and this compound on apoptosis.

Caption: Proposed mechanism for this compound's gastric safety.

References

- 1. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSAIDs induce both necrosis and apoptosis in guinea pig gastric mucosal cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound NicOx SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of NO on gastric lesions and inhibition of expression of gastric inducible NOS by flurbiprofen and its nitro-derivative, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NO-flurbiprofen maintains duodenal blood flow, enhances mucus secretion contributing to lower mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, Culture, and Microscopic Imaging of Guinea Pig Primary Gastric Tissue Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid method for culturing guinea pig gastric mucous cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nitroflurbiprofen in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroflurbiprofen, a nitric oxide (NO)-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is under investigation for various therapeutic applications.[1][2] As a distinct chemical entity, it is a carboxylic ester formed from flurbiprofen and 4-(nitrooxy)butanol.[3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides detailed proposed protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound in plasma: HPLC-UV for its accessibility and cost-effectiveness, and LC-MS/MS for its superior sensitivity and selectivity, which is the gold standard for bioanalytical assays.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for studies where higher concentrations of this compound are expected.

Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm.

-

Workflow for HPLC-UV Analysis

Caption: Workflow for plasma sample preparation and analysis using HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly recommended for its high sensitivity and specificity, making it suitable for detecting low concentrations of this compound in plasma, which is often required for pharmacokinetic studies.

Experimental Protocol

-

Sample Preparation (Liquid-Liquid Extraction):

-